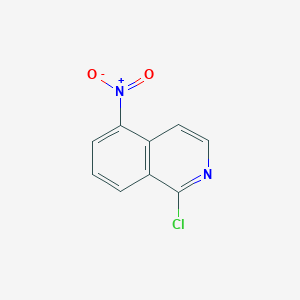

1-Chloro-5-nitroisoquinoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMIIJPKPFSMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332700 | |

| Record name | 1-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-97-5 | |

| Record name | 1-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-Chloro-5-nitroisoquinoline from 5-Nitroisoquinoline

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 1-chloro-5-nitroisoquinoline, a pivotal intermediate in contemporary drug discovery and organic synthesis. The protocol outlines a robust two-step process commencing with the N-oxidation of 5-nitroisoquinoline, followed by a deoxygenative chlorination. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a meticulously detailed experimental protocol, and critical safety considerations to ensure procedural fidelity and laboratory safety.

Strategic Overview: Activating the C1 Position

The conversion of 5-nitroisoquinoline to this compound is a foundational transformation in heterocyclic chemistry. The isoquinoline core, while aromatic, requires activation for selective halogenation at the C1 position, which is electron-deficient due to the adjacent nitrogen atom. Direct electrophilic chlorination is not feasible and would lead to substitution on the benzene ring.

The established and most reliable strategy involves a two-step sequence:

-

N-Oxidation: The nitrogen atom of the isoquinoline ring is oxidized to form 5-nitroisoquinoline N-oxide. This crucial step electronically modifies the heterocyclic ring, significantly increasing the electrophilicity of the C1 and C3 positions.

-

Deoxygenative Chlorination: The intermediate N-oxide is subsequently treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reagent facilitates the substitution of the N-oxide group with a chlorine atom specifically at the C1 position, yielding the desired product.

This approach leverages the electronic properties of the isoquinoline N-oxide intermediate to achieve high regioselectivity, a cornerstone of effective synthetic design.

Caption: High-level overview of the two-step synthesis.

Mechanistic Rationale: The 'Why' Behind the Chemistry

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

The Role of N-Oxidation

The nitrogen atom in 5-nitroisoquinoline possesses a lone pair of electrons. Oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) converts this amine functionality into an N-oxide. This transformation has a profound electronic impact: the positively charged nitrogen and negatively charged oxygen act as a powerful electron-withdrawing group via resonance. This effect is particularly pronounced at the ortho (C1) and para (C8) positions, rendering them highly susceptible to nucleophilic attack. This activation is the linchpin of the entire synthetic strategy.[1][2]

The Vilsmeier-Haack Analogue: Chlorination with POCl₃

The reaction of an N-oxide with phosphorus oxychloride is a classic method for introducing a chlorine atom at the 2-position of pyridine-like heterocycles.[2][3] The mechanism proceeds as follows:

-

Activation of POCl₃: The nucleophilic oxygen of the 5-nitroisoquinoline N-oxide attacks the electrophilic phosphorus atom of POCl₃.

-

Intermediate Formation: This attack displaces a chloride ion and forms a highly reactive adduct.

-

Nucleophilic Attack: The displaced chloride ion (Cl⁻) now acts as a nucleophile and attacks the electron-deficient C1 position of the isoquinoline ring.

-

Rearomatization: The resulting intermediate undergoes elimination of a dichlorophosphate moiety and subsequent rearomatization to furnish the stable this compound product.

This sequence is highly efficient and regioselective for the C1 position.[4][5]

Caption: Mechanism of deoxygenative chlorination with POCl₃.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and safety precautions is essential for a successful outcome.

Part A: Synthesis of 5-Nitroisoquinoline N-oxide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| 5-Nitroisoquinoline | 174.16 | 607-32-9 | ≥98% |

| m-CPBA (77% max) | 172.57 | 937-14-4 | ~77% |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Saturated Sol. |

| Sodium Sulfite (Na₂SO₃) | 126.04 | 7757-83-7 | 10% Sol. |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Granular |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisoquinoline (10.0 g, 57.4 mmol) in anhydrous dichloromethane (250 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add m-CPBA (approx. 77%, 15.0 g, ~67 mmol, 1.17 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture again to 0 °C. Quench the excess peroxide by slowly adding 10% aqueous sodium sulfite solution (50 mL) and stir for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a yellow solid. Recrystallize from ethanol or purify by column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to yield 5-nitroisoquinoline N-oxide. Expected yield: 85-95%.

Part B: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| 5-Nitroisoquinoline N-oxide | 190.16 | 374554-54-8 | From Part A |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10025-87-3 | ≥99% |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous |

| Ice | - | - | - |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 497-19-8 | Saturated Sol. |

Procedure:

-

Reaction Setup: (CRITICAL: Perform in a certified chemical fume hood) . To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (50 mL, ~538 mmol).

-

Reagent Addition: Slowly add the 5-nitroisoquinoline N-oxide (9.0 g, 47.3 mmol) in small portions to the stirred POCl₃. The addition may be exothermic; maintain control with a water bath if necessary.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the N-oxide is consumed.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.[5]

-

Work-up (CRITICAL: High Hazard Step): Place the flask containing the dark residue in a large ice-water bath. Very slowly and cautiously, quench the reaction by adding crushed ice portion-wise to the residue. This reaction is extremely exothermic and will generate HCl gas. Ensure adequate ventilation and personal protective equipment.

-

Neutralization and Extraction: Continue adding ice and water until the residue is fully dissolved. Carefully neutralize the acidic solution to pH 8-9 by the slow addition of saturated sodium carbonate solution. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, a solid, can be purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford this compound as a yellow solid.[6] Expected yield: 75-85%. Melting point: 183-184 °C.[7]

Quantitative Data Summary

| Parameter | 5-Nitroisoquinoline | This compound |

| Molecular Formula | C₉H₆N₂O₂[8] | C₉H₅ClN₂O₂[7][9] |

| Molar Mass ( g/mol ) | 174.16 | 208.60[10] |

| Appearance | Yellow Powder | Yellow Crystalline Powder[7] |

| Melting Point (°C) | 106-109 | 183-184[7] |

| Purity (Typical) | ≥98% | >96% |

| Expected Yield | (Intermediate) | 75-85% (from N-oxide) |

Critical Safety & Handling Protocols

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure present significant hazards.

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic, and a strong lachrymator.[11] Contact with skin or eyes causes severe burns.[11][12] Inhalation can lead to fatal pulmonary edema, with symptoms being delayed.[11][12] It reacts violently with water, releasing heat and toxic hydrogen chloride gas.[12][13]

-

Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a face shield, chemical splash goggles, permeation-resistant gloves (e.g., neoprene or Teflon; nitrile is not suitable), and a lab coat.[11][13][14] Ensure an eyewash station and safety shower are immediately accessible.[13][14] Quenching must be performed slowly, with extreme caution, and under cooling.

-

-

Nitroaromatic Compounds (5-Nitroisoquinoline):

-

Hazards: Nitroaromatic compounds are generally considered toxic and can be irritants to the skin, eyes, and respiratory tract.[8] Handle with care to avoid generating dust.

-

Handling: Wear standard PPE, including gloves, goggles, and a lab coat.

-

-

General Precautions:

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Part A | Incomplete oxidation; degradation of m-CPBA. | Ensure m-CPBA is fresh and has been stored correctly. Increase reaction time or slightly increase the equivalents of m-CPBA. |

| Incomplete Reaction in Part B | Insufficient reaction time or temperature; moisture in the reaction. | Ensure the reaction is heated to a consistent reflux. Use freshly distilled POCl₃ and ensure all glassware is oven-dried to maintain anhydrous conditions. |

| Difficult Purification | Presence of side products or unreacted starting material. | Adjust the eluent polarity for column chromatography. For the final product, a heptane/toluene recrystallization can be effective.[16] |

| Violent Quench in Part B | Quenching too quickly or with insufficient cooling. | Add ice/water extremely slowly to the residue in a well-maintained ice bath. Ensure the reaction scale is appropriate for the vessel size to contain any splashing. |

References

- 1. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 10. biosynth.com [biosynth.com]

- 11. lanxess.com [lanxess.com]

- 12. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 13. my.airliquide.com [my.airliquide.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Chloro-5-nitroisoquinoline for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 1-Chloro-5-nitroisoquinoline in Modern Synthesis

This compound is a key heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural features, arising from the fusion of a pyridine and a benzene ring further functionalized with a chloro and a nitro group, make it a versatile scaffold for the development of complex molecular architectures.[1] This guide provides an in-depth exploration of the physical, chemical, and reactive properties of this compound, offering practical insights and detailed protocols for its use in research and drug discovery. The strategic placement of the electron-withdrawing nitro group and the reactive chloro substituent allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[2][3]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.6 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 183-184 °C | [1] |

| Boiling Point | 376.8 °C at 760 mmHg | [1] |

| Density | 1.484 g/cm³ | [1] |

| CAS Number | 58142-97-5 | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Characterization: Unveiling the Molecular Architecture

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the nitro group and the nitrogen atom in the isoquinoline ring will cause the protons to be deshielded, appearing in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the chlorine and nitro groups, as well as the carbons in the pyridine ring, will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically observed in the regions of 1570-1485 cm⁻¹ (asymmetric) and 1370-1320 cm⁻¹ (symmetric).[6] Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region.[7]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and the chlorine atom (Cl), providing further structural confirmation.[8][9]

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is typically achieved through the nitration of 1-chloroisoquinoline. The latter can be synthesized from isoquinoline-N-oxide.

Diagram of the Synthetic Pathway

Step-by-Step Experimental Protocol

Part A: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide [10]

-

Under ice bath cooling, slowly add phosphoryl chloride (POCl₃, 200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

-

Heat the reaction mixture to 105 °C and reflux overnight.

-

After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Quench the residue with ice water and extract with dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 1-chloroisoquinoline.

Part B: Nitration of 1-Chloroisoquinoline

Note: This is a generalized protocol based on standard nitration procedures for aromatic compounds. Specific reaction conditions may need to be optimized.

-

In a round-bottom flask, dissolve 1-chloroisoquinoline in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing nitro group and the reactive chloro substituent. This unique arrangement opens up a plethora of possibilities for synthetic transformations.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which serves as a versatile handle for further functionalization, such as amide bond formation or the introduction of other substituents.[1]

Experimental Protocol: Reduction to 5-Amino-1-chloroisoquinoline [1]

-

Prepare a mixture of this compound (450 mg, 2.16 mmol), stannous chloride dihydrate (2.4 g, 10.6 mmol), and ethyl acetate (50 mL).

-

Stir the mixture under reflux under a nitrogen atmosphere for 3 hours.

-

After cooling, pour the mixture into ice-water and basify to pH 10.0 with aqueous sodium carbonate.

-

Separate the organic phase and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the residue by column chromatography on silica gel to yield 5-amino-1-chloroisoquinoline.

Nucleophilic Aromatic Substitution of the Chloro Group

The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution (SNA) by the electron-withdrawing effect of the fused pyridine ring and the nitro group.[11][12] This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse range of substituted isoquinoline derivatives.[13][14]

Diagram of Key Reactions

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][15] This has led to its extensive use in the development of novel therapeutic agents, particularly kinase inhibitors.[2][16]

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The isoquinoline core can mimic the adenine region of ATP, the natural substrate for kinases, allowing for the design of potent and selective inhibitors. The chloro and nitro groups on the this compound scaffold provide key points for modification to optimize binding affinity and pharmacokinetic properties.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is classified as a combustible solid. Detailed toxicological properties have not been extensively investigated, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an ideal starting material for the creation of diverse molecular libraries. The ability to selectively functionalize both the chloro and nitro groups provides chemists with a powerful tool for the rational design of novel compounds with a wide range of biological activities. As research into targeted therapies continues to expand, the importance of scaffolds like this compound in the development of the next generation of medicines is set to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 5. 5-Nitroisoquinoline(607-32-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases [iris.unive.it]

An In-Depth Technical Guide to 1-Chloro-5-nitroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-chloro-5-nitroisoquinoline, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its emerging role as a versatile building block for novel therapeutics. This document is designed to be a practical resource, blending established chemical principles with actionable protocols and insights.

Core Compound Profile

This compound is a substituted isoquinoline featuring a chlorine atom at the C1 position and a nitro group at the C5 position. This unique substitution pattern imparts specific reactivity characteristics that make it a valuable intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 58142-97-5 | [1][2][3] |

| Molecular Formula | C₉H₅ClN₂O₂ | [1][2][4] |

| Molecular Weight | 208.61 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 183-184 °C | [1][5] |

| Boiling Point | 376.8 °C (at 760 mmHg, predicted) | [1][5] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [1][5] |

Expected Spectroscopic Characteristics:

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key analytical signatures based on established principles of spectroscopy.[6][7]

-

¹H NMR: The spectrum would display a set of signals in the aromatic region (typically between 7.5 and 9.0 ppm), corresponding to the five protons on the isoquinoline core. The electron-withdrawing effects of the chloro and nitro groups would cause downfield shifts for adjacent protons.

-

¹³C NMR: The spectrum would show nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon bearing the chlorine (C1) and the carbon bearing the nitro group (C5) would be significantly influenced, with their chemical shifts providing key structural confirmation.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a chlorine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the functional groups present. Key expected stretches include: C=N and aromatic C=C stretches (~1450-1620 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively), and a C-Cl stretch (~700-800 cm⁻¹).[8]

Synthesis and Reactivity

The synthesis of this compound is not commonly detailed as a direct, one-pot reaction. Instead, it is typically approached through a multi-step sequence involving the formation of the isoquinoline core, followed by chlorination and nitration, or vice-versa. A plausible synthetic route begins with the N-oxidation of isoquinoline, followed by chlorination.

A general procedure for the chlorination of an isoquinoline N-oxide, a likely precursor, involves reacting it with a chlorinating agent like phosphoryl chloride (POCl₃).[5] The subsequent nitration would then introduce the nitro group at the C5 position.

Caption: Plausible synthetic pathway to this compound.

Key Reactivity Insights

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The isoquinoline scaffold is a prominent feature in many bioactive natural products and synthetic drugs.[9][10]

-

Nucleophilic Aromatic Substitution (SₙAr) at C1: The chlorine atom at the C1 position is activated towards nucleophilic displacement. This allows for the introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) by reacting it with appropriate nucleophiles. This is a cornerstone reaction for building molecular diversity.[11]

-

Reduction of the Nitro Group: The nitro group at C5 is readily reduced to a primary amine (5-amino-1-chloroisoquinoline). This transformation opens up a vast landscape of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer reactions.[1][12]

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group is a fundamental transformation that unlocks the synthetic potential of the C5 position. The following protocol describes the conversion of this compound to 5-amino-1-chloroisoquinoline.

Objective: To synthesize 5-amino-1-chloroisoquinoline via the reduction of this compound using stannous chloride dihydrate.[1]

Materials:

-

This compound (450 mg, 2.16 mmol)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (2.4 g, 10.6 mmol)

-

Ethyl acetate (EtOAc) (50 mL)

-

Ice-water

-

Aqueous sodium carbonate (Na₂CO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Combine this compound (450 mg) and ethyl acetate (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add stannous chloride dihydrate (2.4 g) to the mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water.

-

Basify the mixture to a pH of approximately 10 by carefully adding aqueous sodium carbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel to obtain the final product, 5-amino-1-chloroisoquinoline, as a light yellow solid.

Caption: Experimental workflow for the reduction of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[10][13] The presence of both a reactive chloro group and a versatile nitro (or amino) group makes this compound an exceptionally valuable starting material for generating libraries of novel compounds for biological screening.[9][11]

-

Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by inhibiting key enzymes such as protein kinases or topoisomerases.[9] The C1 and C5 positions of the scaffold can be elaborated to optimize binding to the active sites of these oncogenic targets.

-

Antimicrobial Agents: The isoquinoline framework is also found in compounds with antibacterial and antifungal properties.[11][14] Derivatives can be synthesized to interfere with essential microbial processes, such as DNA replication or cell wall synthesis.

-

CNS-Active Agents: The structural similarity of the isoquinoline core to certain neurotransmitters has led to its exploration in developing treatments for neurological disorders.[12]

Caption: Use of this compound as a scaffold in drug discovery.

Safety and Handling

Anticipated Hazards:

-

Eye Damage/Irritation: Causes serious eye irritation.[3][15]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][15]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as recommended.[1][5]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined points of reactivity at the C1 and C5 positions provide a reliable and versatile platform for the synthesis of diverse molecular architectures. For researchers and drug development professionals, understanding the properties and reaction protocols associated with this scaffold is a key step toward the rational design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-5-nitroisoquinoline | 10296-47-6 | KAA29647 [biosynth.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. angenechemical.com [angenechemical.com]

A Technical Guide to the Spectroscopic Characterization of 1-Chloro-5-nitroisoquinoline

This guide provides an in-depth analysis of the spectroscopic data for 1-chloro-5-nitroisoquinoline (CAS No. 58142-97-5), a key intermediate in synthetic organic chemistry. The following sections are designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the rationale behind spectral features, providing a framework for structural confirmation and purity assessment.

Introduction and Molecular Structure

This compound is a bicyclic aromatic heterocycle with the molecular formula C₉H₅ClN₂O₂. Its structure features an isoquinoline core substituted with a chlorine atom at the C1 position and a nitro group at the C5 position. These substituents significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. The chlorine atom, an ortho, para-directing deactivator, and the nitro group, a meta-directing strong deactivator, create a unique electronic environment that is clearly distinguishable by modern spectroscopic techniques.

The primary utility of this compound lies in its role as a versatile building block. The chlorine at the C1 position is susceptible to nucleophilic substitution, while the nitro group at C5 can be reduced to an amine, providing two reactive handles for the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Accurate characterization is therefore paramount to ensure the identity and purity of the material before its use in subsequent synthetic steps.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. The analysis that follows is based on established substituent effects on the isoquinoline scaffold.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region, each corresponding to one of the five protons on the isoquinoline ring system. The electron-withdrawing nature of both the nitro group and the nitrogen atom in the ring causes a general downfield shift of all protons compared to benzene.

-

H4 and H3: The protons on the pyridine ring, H3 and H4, typically appear as a pair of doublets due to ortho-coupling. H4 is expected to be further downfield than H3 due to its peri-position relative to the C5-nitro group, which exerts a strong deshielding effect.

-

H6, H7, and H8: These protons on the benzene ring form a more complex splitting pattern. H6 is significantly deshielded by the adjacent nitro group and should appear as a doublet. H8 is influenced by the lone pair of the peri nitrogen atom and the chloro-substituent, likely appearing as a doublet. H7 will be a triplet (or more accurately, a doublet of doublets) due to coupling with both H6 and H8.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H3 | ~7.70 | d | ~5.8 | Ortho-coupled to H4. |

| H4 | ~8.45 | d | ~5.8 | Ortho-coupled to H3; deshielded by peri-NO₂ group. |

| H6 | ~8.80 | d | ~7.5 | Adjacent to the strongly electron-withdrawing NO₂ group. |

| H7 | ~7.85 | t | ~8.0 | Coupled to both H6 and H8. |

| H8 | ~8.20 | d | ~8.5 | Influenced by the ring nitrogen and C1-Cl bond. |

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum should exhibit nine distinct signals for the nine carbon atoms, as there is no molecular symmetry. The chemical shifts are heavily influenced by the substituents.

-

C1 and C5: The carbons directly attached to the chlorine and nitro groups (C1 and C5) will have their chemical shifts significantly affected. C1 will be shifted downfield due to the electronegativity of chlorine. C5, bearing the nitro group, will also be strongly deshielded.

-

Quaternary Carbons: The bridgehead carbons (C4a and C8a) and the substituted carbons (C1 and C5) will appear as signals with lower intensity compared to the protonated carbons.

-

CH Carbons: The remaining five carbons (C3, C4, C6, C7, C8) will show intense signals, with their shifts determined by their proximity to the electron-withdrawing groups and the ring nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | ~152 | Attached to electronegative Cl and adjacent to N. |

| C3 | ~122 | Standard aromatic CH in the pyridine ring. |

| C4 | ~125 | Deshielded by peri-NO₂ group. |

| C4a | ~135 | Bridgehead carbon. |

| C5 | ~148 | Attached to the strongly withdrawing NO₂ group. |

| C6 | ~120 | Influenced by adjacent NO₂ group. |

| C7 | ~130 | Aromatic CH. |

| C8 | ~128 | Aromatic CH. |

| C8a | ~145 | Bridgehead carbon adjacent to N. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 12 ppm, centered around 6 ppm, is appropriate. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 220 ppm is standard. A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key absorptions will be from the nitro group, the C-Cl bond, and the aromatic system.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~1530-1550 | Asymmetric Stretch | N-O | Characteristic strong absorption for aromatic nitro compounds. |

| ~1340-1360 | Symmetric Stretch | N-O | Characteristic strong absorption for aromatic nitro compounds. |

| ~1620-1580 | C=C & C=N Stretch | Aromatic Ring | Multiple bands typical for the isoquinoline core. |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Aromatic C-H stretching vibrations. |

| ~850-750 | C-H Bending | Aromatic C-H | Out-of-plane bending vibrations, pattern is diagnostic of substitution. |

| ~1100-1000 | C-Cl Stretch | Aryl-Cl | Absorption for the carbon-chlorine bond. |

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern observed in the mass spectrum provides valuable structural clues.

Analysis of the Mass Spectrum

The molecular formula C₉H₅ClN₂O₂ gives a monoisotopic mass of approximately 208.00 Da.

-

Molecular Ion (M⁺˙): The key feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic M⁺˙ peak and an (M+2)⁺˙ peak with an intensity ratio of approximately 3:1. This is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation Pathway: Electron Ionization (EI) would likely induce fragmentation. A logical fragmentation pathway involves the loss of neutral species to form stable ions. Key expected fragments include:

-

[M - NO₂]⁺: Loss of a nitro radical (46 Da) to give an ion at m/z ~162.

-

[M - Cl]⁺: Loss of a chlorine radical (35/37 Da) to give an ion at m/z ~173.

-

[M - NO₂ - HCN]⁺: Subsequent loss of hydrogen cyanide (27 Da) from the pyridine ring, a common fragmentation for quinolines and isoquinolines.

-

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Formula | Rationale |

| 208 | [M]⁺˙ | C₉H₅³⁵ClN₂O₂ | Molecular Ion |

| 210 | [M+2]⁺˙ | C₉H₅³⁷ClN₂O₂ | Isotope peak for ³⁷Cl (approx. 32% of M⁺˙) |

| 162 | [M - NO₂]⁺ | C₉H₅³⁵ClN⁺ | Loss of nitro radical (NO₂) |

| 173 | [M - Cl]⁺ | C₉H₅N₂O₂⁺ | Loss of chlorine radical (Cl) |

| 135 | [M - NO₂ - HCN]⁺ | C₈H₄³⁵ClN⁺ | Loss of NO₂ followed by HCN |

Visualizing the Fragmentation Pathway

The logical relationship between the parent ion and its major fragments can be visualized using a workflow diagram.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is ideal. Alternatively, direct infusion via an Electrospray Ionization (ESI) source can be used after dissolving the sample in a suitable solvent like acetonitrile or methanol.

-

Ionization: Use a standard EI energy of 70 eV for GC-MS to generate reproducible fragmentation patterns. For ESI, use positive ion mode to observe protonated molecules [M+H]⁺.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-300, to detect the molecular ion and key fragments.

-

High-Resolution MS (HRMS): For accurate mass measurement and formula confirmation, analyze the sample on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer. This allows for the determination of the elemental composition with high confidence.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight (208.6 g/mol ) and elemental formula (C₉H₅ClN₂O₂), with the 3:1 M/M+2 isotope pattern confirming the presence of one chlorine atom.

-

IR spectroscopy confirms the presence of key functional groups, most notably the strong N-O stretching bands of the nitro group and the C-Cl stretch.

-

NMR spectroscopy provides the definitive structural proof, establishing the connectivity of the C-H framework and the specific substitution pattern on the isoquinoline core.

Together, these three techniques provide a self-validating system for the unequivocal identification and characterization of this compound, ensuring its suitability for advanced applications in research and development.

References

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 1-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile building block. The strategic placement of a chlorine atom at the C1 position and a nitro group on the benzo-ring at C5 dictates its chemical behavior, particularly the reactivity of the C-Cl bond. This guide provides a comprehensive analysis of the electronic factors governing the reactivity of the chlorine atom, with a focus on nucleophilic aromatic substitution (SNAr) reactions. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry, data from analogous compounds, and mechanistic insights to provide a robust predictive framework for its synthetic transformations. Detailed experimental protocols for the functionalization of the nitro group and illustrative workflows for the anticipated nucleophilic substitution at the C1 position are presented.

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline nucleus is a prominent feature in a vast number of natural alkaloids, such as morphine and papaverine, and synthetic compounds with a broad spectrum of biological activities.[1] The ability to functionalize the isoquinoline core is paramount in the development of novel therapeutic agents and advanced materials. This compound represents a key intermediate where the chlorine atom serves as a handle for introducing molecular diversity. Its reactivity is profoundly influenced by the electronic interplay between the nitrogen atom in the heteroaromatic ring and the strongly electron-withdrawing nitro group.

Electronic Landscape of this compound: Activating the C1 Position

The reactivity of the chlorine atom at the C1 position in this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate formed during the reaction.[2][3]

The key electronic factors at play in this compound are:

-

Inductive Effect (-I): The electronegative nitrogen atom in the isoquinoline ring and the nitro group both exert a strong electron-withdrawing inductive effect.[4] This effect polarizes the C-Cl bond, rendering the C1 carbon atom more electrophilic and thus more susceptible to attack by nucleophiles.

-

Resonance Effect (-M): The nitro group at the C5 position exerts a powerful electron-withdrawing resonance effect. This effect is crucial for stabilizing the intermediate formed upon nucleophilic attack, known as a Meisenheimer complex.[3] The negative charge introduced by the nucleophile can be delocalized onto the nitro group through resonance, which significantly lowers the activation energy of the reaction.

The position of the nitro group is critical. For optimal stabilization of the Meisenheimer complex, the electron-withdrawing group should be positioned ortho or para to the leaving group.[2] In this compound, the nitro group is in the para-position relative to the C1 carbon, allowing for effective resonance stabilization of the intermediate.

References

discovery and history of 1-chloro-5-nitroisoquinoline

An In-depth Technical Guide to 1-Chloro-5-nitroisoquinoline: Discovery, Synthesis, and Applications

Introduction

This compound is a key heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a disubstituted isoquinoline, its chemical architecture—a fusion of a benzene ring and a pyridine ring, functionalized with a reactive chlorine atom and an electron-withdrawing nitro group—makes it a versatile intermediate for the construction of more complex molecular entities. The strategic placement of the chloro and nitro groups imparts a unique reactivity profile, enabling a wide array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the history, synthesis, physicochemical properties, and core reactivities of this compound, providing a foundational understanding of its significance and utility in modern chemical science.

Historical Context: The Isoquinoline Core

The journey of this compound is intrinsically linked to the discovery and exploration of its parent heterocycle, isoquinoline.

-

Discovery of Isoquinoline: Isoquinoline was first isolated in 1885 from coal tar. Its structure was established through oxidative degradation, which yielded both phthalic acid and pyridine-3,4-dicarboxylic acid, confirming the fusion of a benzene and pyridine ring.[1]

-

Pioneering Syntheses: The development of synthetic routes to the isoquinoline core was crucial for the eventual synthesis of its derivatives. Several named reactions became foundational:

-

The Pomeranz-Fritsch Reaction (1893): Independently described by Cäsar Pomeranz and Paul Fritsch, this method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to produce the isoquinoline nucleus.[2][3][4] This reaction proved versatile for creating a diverse range of isoquinoline structures.[4][5]

-

The Bischler-Napieralski Reaction: This widely used method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.[6][7]

-

The Pictet-Spengler Synthesis: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[6][8]

-

These seminal synthetic strategies paved the way for chemists to construct the isoquinoline scaffold and subsequently explore its functionalization through electrophilic and nucleophilic substitution reactions, leading to the creation of specific derivatives like this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from the parent isoquinoline. The process involves the introduction of the chloro and nitro groups onto the heterocyclic core. A common and effective strategy involves the initial chlorination at the 1-position followed by nitration.

Step 1: Synthesis of 1-Chloroisoquinoline

The conversion of the C1-position of isoquinoline to a chloro-substituted carbon is efficiently accomplished via the N-oxide. The hydroxyl group of the tautomeric 1-isoquinolinone (isocarbostyril) can be converted to the chloride using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). A more direct route from isoquinoline involves its N-oxidation followed by treatment with POCl₃.

Experimental Protocol: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide [9]

-

Reaction Setup: Under ice-bath cooling, slowly add phosphoryl chloride (POCl₃, 200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 105 °C and maintain it at reflux overnight.

-

Work-up: Upon completion (monitored by TLC), remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching and Extraction: Carefully quench the residue with ice water and extract the aqueous mixture with dichloromethane.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield 1-chloroisoquinoline.

Step 2: Nitration of 1-Chloroisoquinoline

The subsequent step is the regioselective nitration of 1-chloroisoquinoline. In the isoquinoline ring system, electrophilic substitution, such as nitration, preferentially occurs on the benzene ring at the C5 and C8 positions. The presence of the deactivating chloro group at C1 and the directing effect of the ring nitrogen favor nitration at the C5 position.

General Protocol: Nitration

-

Reaction Setup: Dissolve 1-chloroisoquinoline in a strong acid, typically concentrated sulfuric acid, and cool the mixture in an ice bath.

-

Nitrating Agent: Add a nitrating agent, such as concentrated nitric acid or potassium nitrate, dropwise while maintaining the low temperature.

-

Reaction and Work-up: Allow the reaction to proceed until completion. Carefully pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash it with water, and purify it by recrystallization or column chromatography to obtain this compound.

Caption: Synthetic pathway to this compound.

Physicochemical Properties

This compound is a yellow crystalline solid.[10] Its key properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅ClN₂O₂ | [10][11] |

| Molecular Weight | 208.60 g/mol | [10] |

| Melting Point | 183-184 °C | [10][12] |

| Boiling Point | 376.8 °C at 760 mmHg | [10] |

| Appearance | Light yellow to yellow solid | [10][12] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [10][12] |

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C1 Position

The chlorine atom at the C1 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular scaffolds. This reaction is a cornerstone of its application in medicinal chemistry.

Reduction of the C5-Nitro Group

The nitro group is readily reduced to a primary amine, providing a crucial functional handle for further derivatization. This transformation is commonly achieved using reagents like stannous chloride (SnCl₂) dihydrate in ethyl acetate or catalytic hydrogenation.[13] The resulting 5-amino-1-chloroisoquinoline is itself a valuable intermediate for constructing fused heterocyclic systems or for introducing substituents via diazotization reactions.

Caption: Key reactions of this compound.

Experimental Protocol: Reduction to 5-Amino-1-chloroisoquinoline [13]

-

Reaction Setup: In a round-bottom flask, create a mixture of this compound (450 mg, 2.2 mmol), stannous chloride dihydrate (2.4 g, 11 mmol), and ethyl acetate (50 mL).

-

Reaction Conditions: Stir the mixture under a nitrogen atmosphere and heat to reflux for 3 hours.

-

Work-up: After cooling, pour the mixture into ice-water and basify to a pH of 10 with an aqueous sodium carbonate solution.

-

Extraction: Separate the organic phase and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under vacuum. Purify the residue by column chromatography on silica gel to yield the product as a light yellow solid.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[5][14] Chlorinated heterocycles are also prevalent in pharmaceuticals, often enhancing metabolic stability or binding affinity.[15]

Derivatives of this compound are explored for various therapeutic applications:

-

Anticancer Agents: The isoquinoline core is present in several anticancer drugs.[16] The ability to functionalize both the C1 and C5 positions of this intermediate allows for the synthesis of libraries of compounds for screening against cancer cell lines.

-

Kinase and Phosphodiesterase Inhibitors: The isoquinoline framework is a common feature in molecules designed to inhibit enzymes like kinases and phosphodiesterases, which are important targets in various diseases.[5]

-

General Pharmaceutical Intermediates: As a versatile building block, it serves as a precursor for a wide range of complex molecules in drug discovery programs targeting neurological disorders, infectious diseases, and inflammatory conditions.[10][17]

Conclusion

This compound represents a confluence of historical synthetic development and modern medicinal chemistry needs. Born from the foundational methods used to construct the isoquinoline core, its true value lies in the dual reactivity offered by its chloro and nitro substituents. This guide has outlined its historical context, detailed its synthesis, summarized its properties, and highlighted its key chemical transformations. For the research scientist, this compound is not merely a chemical compound but a strategic tool, offering multiple avenues for molecular elaboration and the discovery of novel, biologically active agents.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. organicreactions.org [organicreactions.org]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. mdpi.com [mdpi.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 12. 1-chloro-5-nitro-isoquinoline manufacturers and suppliers in india [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Safe Handling and Management of 1-chloro-5-nitroisoquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with 1-chloro-5-nitroisoquinoline. Designed for professionals in research and drug development, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a deep-seated culture of safety and scientific integrity.

Chapter 1: Compound Profile & Hazard Identification

This compound is a chlorinated and nitrated isoquinoline derivative. Its specific combination of functional groups dictates its reactivity and toxicological profile, necessitating stringent handling protocols. Understanding its fundamental properties is the first step in a robust safety assessment.

Physicochemical Properties

A clear understanding of the compound's physical state and properties is crucial for anticipating its behavior in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₂ | [1] |

| Molecular Weight | 208.6 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 183-184 °C | [3] |

| Boiling Point | 376.8 ± 27.0 °C (Predicted) | [3] |

| Density | 1.484 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. This compound is classified with the following hazards, mandating specific precautions.

| GHS Pictogram | Signal Word | Hazard Class | Hazard Code & Statement |

|

| Warning | Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ||

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | ||

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | ||

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Source:[3]

The presence of the GHS07 pictogram (Exclamation Mark) immediately signals that this compound poses significant acute toxicity, skin, and eye irritation risks.[3]

Chapter 2: The Hierarchy of Controls: A Risk-Based Approach

Before any laboratory work begins, a thorough risk assessment must be performed. The most effective safety strategy follows the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective. This framework is not a checklist but a systematic approach to ensuring laboratory safety.

Caption: Hierarchy of Controls applied to this compound.

-

Elimination/Substitution : As this compound is the subject of research, elimination is not feasible. Substitution with a less hazardous analogue should be considered if the research goals permit.

-

Engineering Controls : This is the primary method for containment. All handling of this compound solid and its solutions must be performed within a certified chemical fume hood to mitigate inhalation risks (H332, H335).

-

Administrative Controls : All personnel must be trained on the specific hazards and handling procedures outlined in a dedicated Standard Operating Procedure (SOP) before working with this compound.

-

Personal Protective Equipment (PPE) : PPE is essential but serves as the final barrier. Its selection must be directly informed by the hazards.

Chapter 3: Laboratory Handling Protocols

Adherence to detailed, validated protocols is non-negotiable. The following procedures are designed to minimize exposure during common laboratory tasks.

Weighing and Solution Preparation

Causality : The solid form of this compound presents a significant inhalation hazard (H332, H335).[4] This protocol is designed to prevent the generation and dispersal of dust.

-

Preparation : Don appropriate PPE (lab coat, double nitrile gloves, chemical splash goggles). Ensure the chemical fume hood or a ventilated balance enclosure is operational.

-

Staging : Place all necessary equipment (spatula, weigh boat, container for the solution, solvent) inside the ventilated enclosure before introducing the compound.

-

Weighing : Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Avoid any rapid movements that could aerosolize the powder.

-

Dissolution : Add the solid to the final container. Rinse the weigh boat with a small amount of the intended solvent and add the rinse to the container to ensure a complete transfer.

-

Cleanup : Wipe down the spatula and the weighing surface with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.

Reaction Setup and Monitoring

Causality : The compound's reactivity profile is not fully characterized, and it is incompatible with strong oxidizing agents, acids, and bases.[4] This protocol ensures controlled reaction conditions.

-

Glassware : Ensure all glassware is clean, dry, and free of contaminants.

-

Assembly : Set up the reaction apparatus within a chemical fume hood.

-

Inert Atmosphere : Given the recommended storage conditions under inert gas, consider running reactions under an inert atmosphere (Nitrogen or Argon) to prevent unknown air-sensitive reactions.[3]

-

Reagent Addition : Add reagents slowly and in a controlled manner. If adding incompatible materials, ensure the reaction is cooled and addition is dropwise.

-

Monitoring : Continuously monitor the reaction for any signs of an excursion (e.g., unexpected color change, gas evolution, temperature increase).

Chapter 4: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards of this compound.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended. | Protects against skin irritation (H315) and absorption.[5] Immediately replace gloves if contamination is suspected. |

| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk. | Protects against serious eye irritation (H319).[4][6] |

| Skin/Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Prevents incidental skin contact.[4] |

| Respiratory Protection | A NIOSH-approved respirator with particulate filters (e.g., N95) may be required if engineering controls are insufficient or during a large spill cleanup. | Protects against inhalation hazards (H332, H335).[4] Use should be governed by a formal respiratory protection program. |

Chapter 5: Storage & Waste Management

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Location : Store in a cool, dry, well-ventilated area designated for toxic chemicals.[4][7]

-

Conditions : Keep the container tightly closed and store under an inert atmosphere (Nitrogen or Argon) at the recommended temperature of 2-8°C.[3]

-

Segregation : Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4]

-

Labeling : Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Disposal

-

Containment : All waste materials (e.g., contaminated gloves, weigh boats, filter paper, excess solutions) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Procedure : Dispose of the waste through an approved institutional or commercial waste disposal program.[4] Do not pour waste down the drain.[8]

Chapter 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Workflow for responding to a this compound spill.

First Aid Measures

Causality : These steps are designed to rapidly decontaminate and seek professional medical help, addressing the compound's acute toxicity and irritant properties.

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5][6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][9]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]

Fire Procedures

-

Extinguishing Media : Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6]

-

Hazards : In a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be produced.[4][6]

-

Firefighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

References

- 1. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. 8-chloro-5-nitroisoquinoline - Safety Data Sheet [chemicalbook.com]

- 3. 1-chloro-5-nitro-isoquinoline manufacturers and suppliers in india [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 10. tcichemicals.com [tcichemicals.com]

potential biological activities of 1-chloro-5-nitroisoquinoline derivatives

An In-depth Technical Guide to the Potential Biological Activities of 1-Chloro-5-nitroisoquinoline Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. We will explore their synthesis, delve into their promising biological activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these molecules.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone of many biologically active natural products and synthetic compounds.[1][2] Its structural rigidity and ability to engage in various intermolecular interactions make it an excellent scaffold for designing therapeutic agents. The introduction of specific substituents onto this core can dramatically modulate its physicochemical properties and biological profile. In the case of this compound, the electron-withdrawing nature of the chloro group at the 1-position and the nitro group at the 5-position significantly influences the molecule's electronic properties, reactivity, and potential as a bioactive agent.[3]

The strategic placement of the nitro group, in particular, has been shown to unlock a diverse range of research applications, especially in oncology and infectious diseases.[3] Nitroaromatic compounds have a well-established history as antimicrobial agents, and their derivatives are increasingly being investigated for their anticancer properties.[3]

Synthesis of this compound Derivatives: A Practical Approach

The synthesis of derivatives from the this compound core often involves nucleophilic substitution or reduction of the nitro group, followed by further functionalization. For instance, the nitro group can be reduced to an amine, providing a handle for a wide array of chemical modifications.

Experimental Protocol: Synthesis of 5-Amino-1-chloroisoquinoline

This protocol details the reduction of this compound to 5-amino-1-chloroisoquinoline, a key intermediate for further derivatization.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A mixture of this compound (450 mg, 2.2 mmol) and stannous chloride dihydrate (2.4 g, 11 mmol) in ethyl acetate (50 mL) is prepared.[4]

-

The mixture is stirred under reflux in a nitrogen atmosphere for 3 hours.[4]

-

After cooling, the reaction mixture is poured into ice-water.[4]

-

The pH is adjusted to 10.0 by the addition of an aqueous sodium carbonate solution.[4]

-

The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.[4]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.[4]

-

The resulting residue is purified by column chromatography on silica gel to yield the final product, 5-amino-1-chloroisoquinoline, as a light yellow solid.[4]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Nitroisoquinoline derivatives have emerged as a promising class of anticancer agents.[3] Their mechanism of action is often multifaceted, involving the inhibition of crucial enzymes, induction of cellular stress, and disruption of key signaling pathways.

Mechanisms of Action

-

Enzyme Inhibition: A significant body of research highlights that isoquinoline derivatives can inhibit enzymes critical for cancer cell survival.[5]

-

Topoisomerase I (Top1) Inhibition: Nitrated indenoisoquinolines are potent inhibitors of human topoisomerase I.[3] Top1 is essential for relaxing DNA supercoiling during replication and transcription. Its inhibition leads to an accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[3] The nitro group on the isoquinoline ring has been shown to significantly enhance the Top1 inhibitory activity of these compounds.[3]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP is another critical enzyme in the DNA damage response pathway.[3] Some nitroisoquinoline derivatives are being investigated as potential PARP inhibitors.[3] This is particularly relevant for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3]

-

-

Induction of Oxidative Stress: Structurally related nitroquinoline compounds can induce the generation of intracellular reactive oxygen species (ROS).[6] This increase in ROS leads to cellular damage and triggers apoptotic pathways.[6]

-

Modulation of Signaling Pathways: Isoquinoline derivatives can influence key signaling pathways involved in cancer progression. For example, they may regulate the PI3K/mTOR pathway, which is crucial for cell growth and survival.[5][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of nitroisoquinoline derivatives have been evaluated against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | HeLa, A549, P388, HL-60, MCF-7, HCT-8, A375 | 1-10 | [3] |